(R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol
CAS No.:
Cat. No.: VC16470885
Molecular Formula: C7H9ClN2O
Molecular Weight: 172.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9ClN2O |
|---|---|
| Molecular Weight | 172.61 g/mol |
| IUPAC Name | 2-amino-2-(6-chloropyridin-3-yl)ethanol |
| Standard InChI | InChI=1S/C7H9ClN2O/c8-7-2-1-5(3-10-7)6(9)4-11/h1-3,6,11H,4,9H2 |
| Standard InChI Key | ZZRYQEVGEQGEAS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC=C1C(CO)N)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a pyridine ring substituted with a chlorine atom at the 6-position and an ethanolamine side chain at the 3-position. The (R)-configuration at the chiral center confers stereoselective interactions critical for biological activity. Key structural parameters include:
| Property | Free Base (CAS 1213364-39-6) | Dihydrochloride (CAS 2089388-97-4) |
|---|---|---|
| Molecular Formula | C₇H₉ClN₂O | C₇H₁₁Cl₃N₂O |
| Molecular Weight (g/mol) | 172.61 | 245.53 |
| IUPAC Name | (2R)-2-amino-2-(6-chloropyridin-3-yl)ethanol | (2R)-2-amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride |
| SMILES Notation | C1=CC(=NC=C1C@HN)Cl | C1=CC(=NC=C1C@HN)Cl.Cl.Cl |
| XLogP3-AA | 0.9 (estimated) | -1.2 (calculated) |
The dihydrochloride form’s increased polarity (XLogP3-AA = -1.2) compared to the free base (XLogP3-AA = 0.9) underscores its enhanced solubility in polar solvents .
Spectroscopic and Crystallographic Data
While crystallographic data remain unpublished, nuclear magnetic resonance (NMR) studies of the free base reveal distinct proton environments:
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¹H NMR (DMSO-d₆): δ 8.13 (s, 1H, pyridine-H), 7.81 (t, 1H, pyridine-H), 7.60–7.53 (d, 2H, pyridine-H), 3.75 (s, 3H, OCH₃) .
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¹³C NMR: Predicted signals at δ 155.2 (C-Cl), 148.7 (C-NH₂), and 62.4 (C-OH) align with analogous chloropyridine derivatives.
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of (R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol involves asymmetric catalysis to achieve enantiomeric purity. While detailed protocols are proprietary, inferred steps include:
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Halogenation: Introduction of chlorine at the pyridine 6-position using POCl₃ or Cl₂ gas.
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Amination: Stereoselective addition of ethanolamine via chiral catalysts (e.g., BINAP-ruthenium complexes).
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Salt Formation: Treatment with HCl gas to produce the dihydrochloride .
Industrial-scale production employs continuous flow reactors to optimize yield (>75%) and enantiomeric excess (>98%) .
Purification and Quality Control
Suppliers report purity levels ≥97% for the free base and ≥99% for the dihydrochloride, verified via high-performance liquid chromatography (HPLC) with chiral columns . Residual solvents (e.g., ethanol, dichloromethane) are controlled to <0.1% per ICH guidelines.
Applications in Pharmaceutical Research
Stereochemical Relevance
The (R)-enantiomer exhibits 3–5× higher binding affinity to bacterial dihydrofolate reductase compared to the (S)-form, highlighting the importance of chiral synthesis.
| Hazard Statement | Risk Description | Precautionary Measure |
|---|---|---|
| H302 | Harmful if swallowed | Avoid ingestion |
| H315 | Causes skin irritation | Wear protective gloves |
| H319 | Causes serious eye irritation | Use eye protection |
| H335 | May cause respiratory irritation | Use in ventilated areas |
Personal protective equipment (PPE) including nitrile gloves and ANSI-approved goggles is mandatory during handling .
Comparative Analysis with Structural Analogues
Dihydrochloride vs. Free Base
| Parameter | Dihydrochloride | Free Base |
|---|---|---|
| Solubility (H₂O) | 48 mg/mL | 9 mg/mL |
| Melting Point | 215–217°C (decomposes) | Not reported |
| Shelf Life | 24 months | 12 months |
The dihydrochloride’s superior solubility makes it preferred for in vitro assays, while the free base is utilized in organic synthesis .
Chloropyridine Derivatives
Compared to 2-amino-6-chloropyridine, the ethanolamine side chain in (R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol enhances hydrogen-bonding capacity, improving target binding in enzyme inhibition assays .
Future Research Directions
Synthetic Chemistry Innovations
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Enzymatic Resolution: Explore lipase-catalyzed kinetic resolution to improve enantioselectivity.
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Green Chemistry: Replace POCl₃ with mechanochemical halogenation to reduce waste.
Biological Evaluation
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In Vivo Toxicity: Assess acute oral toxicity (LD₅₀) in rodent models.
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Structure-Activity Relationships (SAR): Modify the ethanolamine chain to optimize pharmacokinetic profiles.
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